1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one
Description
This compound is a brominated pyrimidine derivative featuring a pyrrolidinyl ether linkage and a 4-fluorophenylsulfanyl group. Its molecular formula is C₁₆H₁₄BrFN₃O₂S, with a molecular weight of approximately 398.2 g/mol (calculated from structural analogs in and ). The core structure comprises:
- A 5-bromopyrimidin-2-yl group attached via an ether bond to the 3-position of pyrrolidine.
- A 4-fluorophenylsulfanyl moiety connected to an ethanone backbone.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O2S/c17-11-7-19-16(20-8-11)23-13-5-6-21(9-13)15(22)10-24-14-3-1-12(18)2-4-14/h1-4,7-8,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTLBHSTLNDNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one is a synthetic organic molecule with potential biological activity. Its unique structural features, including a brominated pyrimidine and a fluorinated phenyl group, suggest various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and implications for drug development.
Chemical Structure and Properties
The molecular formula of the compound is . The structural components include:
- Pyrrolidine ring : Imparts flexibility and potential interactions with biological targets.
- Brominated pyrimidine moiety : May enhance reactivity and influence biological activity.
- Fluorophenyl group : Known to affect the lipophilicity and bioavailability of compounds.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Pyrrolidine | Five-membered ring contributing to flexibility |
| Bromopyrimidine | Enhances reactivity |
| Fluorophenyl | Increases lipophilicity |
| Sulfanyl | Potential for interaction with thiol groups |
Anticancer Properties
Preliminary studies indicate that compounds similar to This compound may exhibit significant anticancer activity. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways in cancer cells.
Case Study: Inhibition of PARP Enzymes
Research has shown that similar compounds can inhibit PARP (Poly ADP-ribose polymerase) enzymes, which are crucial in DNA repair mechanisms. For instance, a related compound demonstrated an EC50 value of 2.51 nM in inhibiting PARP-mediated PARylation in cancer cells with mutant BRCA1/2 genes . This suggests that our compound may have comparable effects.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also under investigation. The presence of the bromine atom and the sulfur group may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
The proposed mechanism of action involves binding to specific molecular targets within cells, potentially modulating enzyme activities or interfering with receptor-ligand interactions.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DNA repair (PARP inhibition) | |
| Antimicrobial | Disruption of cell membranes |
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the pyrrolidine ring : Reaction between pyrrolidine derivatives and bromopyrimidine.
- Introduction of the sulfanyl group : Utilizing thiol reagents under controlled conditions.
This synthetic route allows for the generation of analogs that may exhibit enhanced biological properties.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl vs. Fluorophenyl: The 4-fluorophenylsulfanyl group (target) may increase lipophilicity and metabolic stability compared to non-sulfanyl analogs like the 2,4-difluorophenyl derivative () .
- Heterocyclic Diversity : Pyrazole and indole-containing analogs () exhibit distinct pharmacophore profiles, suggesting divergent biological targets .
Comparison of Reaction Conditions :
Insights :
- Bromopyrimidine derivatives (e.g., target compound) often require specialized catalysts (e.g., Pd) for functionalization, whereas methylpyrimidines () are more amenable to standard coupling .
- Yields for brominated analogs (e.g., 34% in ) are typically lower than non-halogenated counterparts due to steric and electronic challenges .
Physicochemical Properties
Key Trends :
- The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to the methylpyrimidine analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
